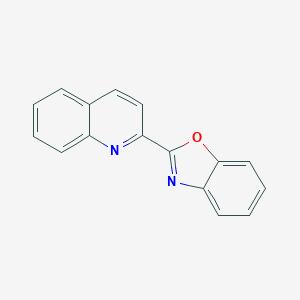

2-Quinolin-2-yl-1,3-benzoxazole

Übersicht

Beschreibung

2-Quinolin-2-yl-1,3-benzoxazole is a heterocyclic compound that combines the structural features of quinoline and benzoxazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-2-yl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with quinoline derivatives. One common method includes the reaction of 2-aminophenol with quinoline-2-carboxaldehyde in the presence of a catalyst such as zinc oxide or a Lewis acid under reflux conditions . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nano-ZnO and ionic liquid catalysts are often employed to improve efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinoline moiety undergoes selective oxidation. Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the quinoline ring to form quinoline-2,3-dione derivatives . For example:Hydrogen peroxide (H₂O₂) in polar solvents also facilitates oxidation, yielding similar products.

Reduction Reactions

Reduction targets the benzoxazole ring:

- Sodium borohydride (NaBH₄) in methanol reduces the oxazole ring to yield 2-(quinolin-2-yl)benzylamine derivatives .

- Lithium aluminum hydride (LiAlH₄) in anhydrous ether further reduces the amine to secondary or tertiary amines.

Electrophilic Substitution

The quinoline ring undergoes halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl) under mild conditions. For example:Yields range from 60–75% depending on substituents .

Nucleophilic Substitution

The benzoxazole ring reacts with nucleophiles like amines or thiols. Copper-catalyzed direct 2-arylation with aryl bromides (e.g., bromobenzene) in DMF at 135°C produces 2-arylbenzoxazole derivatives (Table 1) .

Table 1: Copper-catalyzed 2-arylation of 2-quinolin-2-yl-1,3-benzoxazole

| Aryl Bromide | Catalyst System | Yield (%) |

|---|---|---|

| Bromobenzene | CuI/PPh₃ | 82 |

| 4-NO₂-C₆H₄Br | CuI/PPh₃ | 68 |

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating via the benzoxazole nitrogen and quinoline’s pyridyl nitrogen. Reaction with Co(II) , Ni(II) , or Cu(II) salts forms stable complexes (Table 2) .

Table 2: Metal complexes of this compound

| Metal Salt | Complex Structure | Decomposition Temp (°C) |

|---|---|---|

| CoCl₂ | [CoCl₂(L)] | 210–550 |

| NiCl₂ | [NiCl₂(L)(H₂O)₂] | 180–618 |

| CuCl₂ | [CuCl₂(L)] | 155–340 |

IR spectra confirm coordination via C=O (shift from 1696 cm⁻¹ to 1605–1612 cm⁻¹ ) and C=N (shift from 1604 cm⁻¹ to 1550–1560 cm⁻¹ ) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three decomposition steps:

- Loss of lattice water (80–95°C, Δm ≈ 8–12%).

- Oxazole ring degradation (180–320°C, Δm ≈ 25–40%).

- Quinoline moiety breakdown (340–550°C, Δm ≈ 32–42%) .

Photochemical Reactions

Under UV light, the compound undergoes excited-state intramolecular proton transfer (ESIPT) , forming a tautomer with a keto structure. This property is leveraged in fluorescent probes .

Biological Derivatization

Reaction with o-aminophenol or o-aminothiophenol in polyphosphoric acid (PPA) yields 4-(benzoxazol-2-yl/benzothiazol-2-yl)quinoline derivatives , which show antimicrobial activity (MIC: 15–50 µg/mL ) .

Key Mechanistic Insights

- Oxidation/Reduction : Governed by ring electron density; quinoline is more reactive toward oxidation than benzoxazole .

- Substitution : Copper catalysts enhance aryl coupling via radical intermediates .

- Coordination : Stability of metal complexes correlates with ligand field strength (Cu > Co > Ni) .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

2-Quinolin-2-yl-1,3-benzoxazole is primarily utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its structure allows for the creation of derivatives that can exhibit enhanced biological activities or improved material properties. For instance, it serves as a key building block in the development of quinoline-based compounds that have shown potential as α-glucosidase inhibitors, which are important in diabetes management .

Biological Applications

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of bacterial enzymes and disruption of cell membrane integrity, making it a candidate for treating infections caused by resistant strains. In vitro studies have demonstrated its effectiveness against various bacteria and fungi, highlighting its potential as an alternative therapeutic agent .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies reveal that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, derivatives of this compound have shown promising results against hepatocellular carcinoma and breast adenocarcinoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications to its structure can enhance its cytotoxicity against specific cancer types .

Medical Applications

Therapeutic Potential

In addition to its antimicrobial and anticancer properties, this compound is being explored for its therapeutic applications in treating various diseases. Its ability to interact with biological macromolecules positions it as a candidate for drug development aimed at infectious diseases and cancer therapy .

Industrial Applications

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in advanced materials such as organic light-emitting diodes (OLEDs). Its incorporation into OLEDs can enhance device performance due to its favorable charge transport characteristics.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Used in synthesizing quinoline-based derivatives |

| Biology | Antimicrobial and antifungal agent | Effective against resistant bacterial strains |

| Medicine | Anticancer therapeutic potential | Induces apoptosis in cancer cells |

| Industry | Development of OLEDs | Enhances electronic performance |

Case Studies

- Antimicrobial Study : A recent study tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Cancer Research : In vitro assays on hepatocellular carcinoma cells demonstrated that certain derivatives could reduce cell viability significantly compared to control groups. The most promising candidates showed IC50 values indicating potent anticancer activity .

- Material Science Application : Research on the use of this compound in OLEDs showed improved brightness and efficiency compared to traditional materials, paving the way for more sustainable electronic devices.

Wirkmechanismus

The mechanism of action of 2-Quinolin-2-yl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylbenzoxazole: Similar in structure but lacks the quinoline moiety, resulting in different chemical and biological properties.

2-Methylquinoline: Contains the quinoline structure but lacks the benzoxazole ring, leading to variations in reactivity and applications.

2-Aminobenzoxazole: Shares the benzoxazole ring but has an amino group instead of the quinoline moiety, affecting its chemical behavior and uses.

Uniqueness

2-Quinolin-2-yl-1,3-benzoxazole is unique due to its combined quinoline and benzoxazole structures, which confer distinct electronic properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal research .

Biologische Aktivität

2-Quinolin-2-yl-1,3-benzoxazole is a heterocyclic compound that combines the structural features of quinoline and benzoxazole. This unique structure imparts distinct electronic properties and reactivity, making it a subject of interest in medicinal chemistry and biological research. The compound has been investigated for its potential applications in antimicrobial, antifungal, and anticancer therapies.

The synthesis of this compound typically involves the condensation of 2-aminophenol with quinoline derivatives. Common methods include reactions with quinoline-2-carboxaldehyde in the presence of catalysts like zinc oxide or Lewis acids under reflux conditions. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in synthetic chemistry.

Antimicrobial Activity

Research indicates that compounds derived from benzoxazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that benzoxazole derivatives showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower activity against Gram-negative strains . The minimal inhibitory concentrations (MICs) for these compounds were found to be promising, indicating potential for therapeutic use.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 2Q1 | 15 | Bacillus subtilis |

| 2Q2 | 30 | Staphylococcus aureus |

| 2Q3 | 50 | Escherichia coli |

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds within this class have shown efficacy against Candida albicans, with some derivatives outperforming standard antifungal agents like fluconazole in specific contexts . The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance antifungal potency.

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549) through activation of caspase pathways and inhibition of cell proliferation . The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a lead compound for anticancer drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis via caspase activation |

| A549 | 15 | Cell cycle arrest |

| HepG2 | 20 | Induction of oxidative stress |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Its antimicrobial action is linked to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In the context of cancer therapy, the compound has been implicated in modulating signaling pathways associated with apoptosis and cell cycle regulation .

Case Studies

Recent studies have focused on the synthesis and evaluation of novel derivatives based on the benzoxazole framework. For instance, a series of modified benzoxazoles were synthesized and screened for their biological activities. Some derivatives exhibited enhanced antibacterial and anticancer properties compared to their parent compounds . These findings support the notion that structural modifications can lead to improved pharmacological profiles.

Eigenschaften

IUPAC Name |

2-quinolin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYACHSFIUEDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352318 | |

| Record name | Quinoline, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24613-96-5 | |

| Record name | Quinoline, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.